4-Bromo-2-chloro-6-fluorobenzenemethanol
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Overview
Description
4-Bromo-2-chloro-6-fluorobenzenemethanol is an organic compound that belongs to the class of halogenated benzene derivatives It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-fluorobenzenemethanol typically involves multi-step organic reactions. One common method is the halogenation of benzene derivatives followed by the introduction of the methanol group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using bromine, chlorine, and fluorine sources. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-fluorobenzenemethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The methanol group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert it to other alcohols or hydrocarbons.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or functionalized benzene derivatives, while oxidation and reduction reactions produce corresponding alcohols, aldehydes, or acids.
Scientific Research Applications
4-Bromo-2-chloro-6-fluorobenzenemethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-fluorobenzenemethanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological targets. The methanol group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-6-methylbenzoic acid
- 4-Bromo-2-chloro-6-fluorobenzoic acid
- 2-Bromo-6-chloro-4-fluoroaniline
Uniqueness
4-Bromo-2-chloro-6-fluorobenzenemethanol is unique due to its specific substitution pattern and the presence of a methanol group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-7-ylmethanol |
InChI |
InChI=1S/C8H15NO3/c10-6-7-5-8(1-2-9-7)11-3-4-12-8/h7,9-10H,1-6H2 |
InChI Key |
BBAWDWVKPIJQJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC12OCCO2)CO |
Origin of Product |
United States |
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